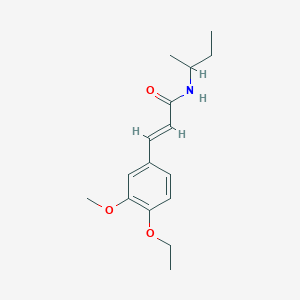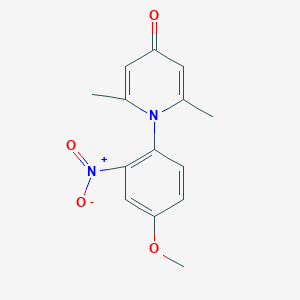
3-(2,2-diphenylhydrazinyl)-5-methylindol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-diphenylhydrazinyl)-5-methylindol-2-one, commonly known as DMIMI, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic aromatic organic compound commonly found in plants and animals. DMIMI has been synthesized using different methods and has shown promising results in scientific research, especially in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of DMIMI is not fully understood. However, it is believed to exert its anticancer and anti-inflammatory effects through the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. DMIMI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMIMI has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
DMIMI has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, a form of programmed cell death, in cancer cells. DMIMI has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress. In addition, DMIMI has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
DMIMI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. DMIMI has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, DMIMI has some limitations for lab experiments. It is a complex compound that requires careful control of reaction conditions to obtain a high yield and purity. In addition, the mechanism of action of DMIMI is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on DMIMI. One direction is to study the structure-activity relationship of DMIMI and its analogs to identify compounds with improved anticancer and anti-inflammatory activities. Another direction is to study the pharmacokinetics and pharmacodynamics of DMIMI in animal models to evaluate its potential as a therapeutic agent. In addition, further studies are needed to elucidate the mechanism of action of DMIMI and its effects on different signaling pathways involved in cancer and inflammation.
Synthesemethoden
DMIMI can be synthesized using various methods, including the reaction of 5-methylindole-2-carboxylic acid with hydrazine hydrate and diphenylacetonitrile in the presence of a catalyst. Another method involves the reaction of 5-methylindole-2-carboxylic acid with diphenylhydrazine in the presence of a dehydrating agent. The synthesis of DMIMI is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
DMIMI has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. DMIMI has been tested against various cancer cell lines, including lung, breast, and colon cancer, and has shown promising results in inhibiting cancer cell growth. In addition, DMIMI has been found to be effective in reducing inflammation and oxidative stress, which are associated with many chronic diseases.
Eigenschaften
Produktname |
3-(2,2-diphenylhydrazinyl)-5-methylindol-2-one |
|---|---|
Molekularformel |
C21H17N3O |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
3-(2,2-diphenylhydrazinyl)-5-methylindol-2-one |
InChI |
InChI=1S/C21H17N3O/c1-15-12-13-19-18(14-15)20(21(25)22-19)23-24(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23,25) |
InChI-Schlüssel |
JKBQPMSMXKYLKA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NN(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)


![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)



![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)

![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)